5-(2-Methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide
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Overview
Description
5-(2-Methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide is a complex organic compound that features a combination of methoxy, nitro, phenyl, benzotriazol, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps include:
Formation of the Benzotriazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy and Nitro Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the benzotriazole core with the furan-2-carboxamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(2-Methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)furfural: Shares the furan and nitrophenyl groups but lacks the benzotriazole and methoxy groups.
4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one: Contains methoxy and phenyl groups but has a different core structure.
Uniqueness
5-(2-Methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide is unique due to its combination of functional groups and the presence of the benzotriazole core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O6/c1-15-12-21-22(29-30(28-21)16-4-7-18(35-2)8-5-16)14-20(15)27-26(32)24-11-10-23(37-24)19-9-6-17(31(33)34)13-25(19)36-3/h4-14H,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXWOIJRMOKKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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